benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
Benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H18ClN7O3 and its molecular weight is 463.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel compounds utilizing benzo[d][1,3]dioxol-5-yl derivatives forms a significant area of research. For instance, Bektaş et al. (2010) focused on synthesizing new 1,2,4-triazole derivatives, showcasing the versatility of these compounds in generating diverse chemical structures with potential antimicrobial activities. This study exemplifies the chemical reactivity of such compounds, facilitating the creation of novel structures with significant biological activities (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010)).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of compounds related to benzo[d][1,3]dioxol-5-yl derivatives have been a focal point of research. Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives with significant antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents. This underscores the importance of structural diversity in enhancing the biological efficacy of synthetic compounds (Patel, N., Agravat, S. N., & Shaikh, F. M. (2011)).
Antitubercular Activity
Furthermore, Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, demonstrating the role of such compounds in addressing tuberculosis. Their study provided insights into the design and synthesis of benzo[d]thiazole derivatives, revealing their potential as low-cytotoxicity anti-tubercular agents with promising therapeutic indices (Pancholia, S., Dhameliya, T. M., Shah, P., Jadhavar, P. S., Sridevi, J., Yogeshwari, P., Sriram, D., & Chakraborti, A. (2016)).
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O3/c23-15-2-4-16(5-3-15)30-21-19(26-27-30)20(24-12-25-21)28-7-9-29(10-8-28)22(31)14-1-6-17-18(11-14)33-13-32-17/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQGHWYBLIEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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